Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate is a complex organic compound with a unique structure that includes a trichloromethyl group, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the trichloromethyl intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with a methoxyphenyl derivative, often under acidic or basic conditions to facilitate the formation of the desired bond.
Formation of the benzoate ester: This final step involves the esterification of the intermediate with benzoic acid or its derivatives, often using a catalyst to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate
- Methyl 4-({[(2,2,2-trichloro-1-{[(4-ethylphenoxy)acetyl]amino}ethyl)amino]carbamothioyl}amino)benzoate
Uniqueness
Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18Cl3N3O4S |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H18Cl3N3O4S/c1-28-12-9-7-11(8-10-12)15(26)24-17(19(20,21)22)25-18(30)23-14-6-4-3-5-13(14)16(27)29-2/h3-10,17H,1-2H3,(H,24,26)(H2,23,25,30) |
InChI Key |
FTYOGKYRVVKJJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.